molecular formula C24H27O6P B14620241 Tris(2,3-dimethoxyphenyl)phosphane CAS No. 58760-37-5

Tris(2,3-dimethoxyphenyl)phosphane

Katalognummer: B14620241
CAS-Nummer: 58760-37-5
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: PADOFXALCIVUFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(2,3-dimethoxyphenyl)phosphane is a tertiary phosphine compound characterized by the presence of three 2,3-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethoxyphenyl)phosphane typically involves the reaction of 2,3-dimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(2,3-dimethoxyphenyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of tris(2,3-dimethoxyphenyl)phosphane primarily involves its role as a ligand in catalysis. The phosphorus atom donates electron density to the metal center, stabilizing the metal and facilitating various catalytic cycles. This interaction enhances the reactivity of the metal center, allowing for efficient catalysis of organic transformations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tris(2,3-dimethoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups, which influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .

Eigenschaften

CAS-Nummer

58760-37-5

Molekularformel

C24H27O6P

Molekulargewicht

442.4 g/mol

IUPAC-Name

tris(2,3-dimethoxyphenyl)phosphane

InChI

InChI=1S/C24H27O6P/c1-25-16-10-7-13-19(22(16)28-4)31(20-14-8-11-17(26-2)23(20)29-5)21-15-9-12-18(27-3)24(21)30-6/h7-15H,1-6H3

InChI-Schlüssel

PADOFXALCIVUFS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC(=C2OC)OC)C3=CC=CC(=C3OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.